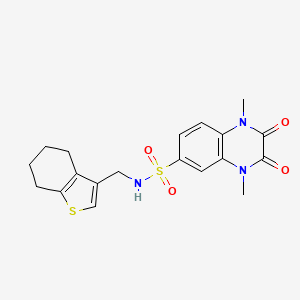![molecular formula C14H12F2N2O3S B4439062 N-(3,4-difluorophenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4439062.png)
N-(3,4-difluorophenyl)-3-[(methylsulfonyl)amino]benzamide
描述
N-(3,4-difluorophenyl)-3-[(methylsulfonyl)amino]benzamide, also known as DFB, is a small molecule drug that has been extensively studied for its potential therapeutic applications. DFB belongs to the class of sulfonylurea compounds, which are commonly used as hypoglycemic agents for the treatment of type 2 diabetes mellitus. However, DFB has shown promise as a potential anticancer agent due to its ability to selectively target cancer cells while sparing normal cells.
作用机制
N-(3,4-difluorophenyl)-3-[(methylsulfonyl)amino]benzamide's mechanism of action involves binding to GRP78, which is a chaperone protein that is overexpressed in cancer cells. GRP78 plays a critical role in protein folding and quality control in the ER, which is a cellular organelle involved in protein synthesis and processing. N-(3,4-difluorophenyl)-3-[(methylsulfonyl)amino]benzamide binds to GRP78 and disrupts its function, leading to ER stress and activation of the unfolded protein response (UPR) pathway. This ultimately leads to apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(3,4-difluorophenyl)-3-[(methylsulfonyl)amino]benzamide has been shown to have several biochemical and physiological effects in cancer cells. It induces ER stress and activates the UPR pathway, which leads to apoptosis. N-(3,4-difluorophenyl)-3-[(methylsulfonyl)amino]benzamide also inhibits the PI3K/Akt/mTOR signaling pathway, which is a key pathway involved in cancer cell survival and proliferation. Additionally, N-(3,4-difluorophenyl)-3-[(methylsulfonyl)amino]benzamide has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to tumors.
实验室实验的优点和局限性
N-(3,4-difluorophenyl)-3-[(methylsulfonyl)amino]benzamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic applications in cancer treatment, and several cell lines and animal models have been developed to study its mechanism of action. However, N-(3,4-difluorophenyl)-3-[(methylsulfonyl)amino]benzamide also has some limitations. It has poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
未来方向
There are several future directions for research on N-(3,4-difluorophenyl)-3-[(methylsulfonyl)amino]benzamide. One area of focus is the development of more soluble analogs of N-(3,4-difluorophenyl)-3-[(methylsulfonyl)amino]benzamide that can be administered more easily in vivo. Another area of focus is the optimization of N-(3,4-difluorophenyl)-3-[(methylsulfonyl)amino]benzamide's selectivity for cancer cells, which could potentially increase its efficacy and reduce its toxicity. Additionally, there is ongoing research on the use of N-(3,4-difluorophenyl)-3-[(methylsulfonyl)amino]benzamide in combination with other anticancer agents to enhance its therapeutic effects. Finally, clinical trials are needed to determine the safety and efficacy of N-(3,4-difluorophenyl)-3-[(methylsulfonyl)amino]benzamide in humans.
科学研究应用
N-(3,4-difluorophenyl)-3-[(methylsulfonyl)amino]benzamide has been extensively studied for its potential therapeutic applications in cancer treatment. Several studies have shown that N-(3,4-difluorophenyl)-3-[(methylsulfonyl)amino]benzamide can selectively induce apoptosis (programmed cell death) in cancer cells while sparing normal cells. This selectivity is thought to be due to the overexpression of a specific protein, called glucose-regulated protein 78 (GRP78), in cancer cells. N-(3,4-difluorophenyl)-3-[(methylsulfonyl)amino]benzamide binds to GRP78 and induces endoplasmic reticulum (ER) stress, which ultimately leads to apoptosis in cancer cells.
属性
IUPAC Name |
N-(3,4-difluorophenyl)-3-(methanesulfonamido)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2N2O3S/c1-22(20,21)18-11-4-2-3-9(7-11)14(19)17-10-5-6-12(15)13(16)8-10/h2-8,18H,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCDAIJJESAEWJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(2-{[(4-fluorobenzyl)(methyl)amino]methyl}-6-methoxyphenoxy)-3-(4-morpholinyl)-2-propanol](/img/structure/B4438982.png)

![N-(2,4-difluorophenyl)tetrazolo[1,5-a]quinoxalin-4-amine](/img/structure/B4438991.png)
![2-{[4-cyclopropyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4438995.png)
![N-(4-chloro-2-methylphenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4439005.png)
![2-fluoro-N-{3-methyl-4-[(4-morpholinylacetyl)amino]phenyl}benzamide](/img/structure/B4439009.png)
![((2S)-1-{3-[(2-thienylmethyl)amino]benzoyl}pyrrolidin-2-yl)methanol](/img/structure/B4439012.png)
![3-amino-N-(3-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4439019.png)
![isopropyl {2-[(2-amino-2-oxoethyl)thio]-1H-benzimidazol-1-yl}acetate](/img/structure/B4439027.png)
![2,2,4,6,7-pentamethyl-1-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}-1,2-dihydroquinoline](/img/structure/B4439032.png)

![4-[2-(3,5-dimethyl-1-piperidinyl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B4439052.png)
![1-[4-(2-ethoxyphenoxy)but-2-yn-1-yl]-4-ethylpiperazine hydrochloride](/img/structure/B4439068.png)
